4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

iNOS Nitric Oxide Inflammation

4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a synthetic low-molecular-weight compound belonging to the class of 1,2,4-triazole-5-thione Schiff bases. These compounds are characterized by a 4-fluorophenyl substituent at the triazole core and a 4-hydroxybenzylidene imino side-chain, which together confer distinct electronic and steric properties.

Molecular Formula C15H11FN4OS
Molecular Weight 314.3 g/mol
CAS No. 573694-74-3
Cat. No. B12031314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
CAS573694-74-3
Molecular FormulaC15H11FN4OS
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O
InChIInChI=1S/C15H11FN4OS/c16-12-5-3-11(4-6-12)14-18-19-15(22)20(14)17-9-10-1-7-13(21)8-2-10/h1-9,21H,(H,19,22)/b17-9+
InChIKeyGTHHZSPINYOXQG-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS 573694-74-3) – A Specialized Triazole Imine for Targeted Drug Discovery


4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a synthetic low-molecular-weight compound belonging to the class of 1,2,4-triazole-5-thione Schiff bases. These compounds are characterized by a 4-fluorophenyl substituent at the triazole core and a 4-hydroxybenzylidene imino side-chain, which together confer distinct electronic and steric properties . The compound is primarily utilized in academic and industrial medicinal chemistry programs for the development of anti-inflammatory, anticancer, and anti-infective agents.

Inflammation Model

iNOS-mediated NO production studies in keratinocyte or macrophage assays

Oncology Model

Antiproliferative screening against prostate cancer cell lines (PC3)

Antimicrobial Screen

Activity profiling against Gram-positive pathogens including S. aureus

Why Generic Substitution Fails: The Critical Impact of Fluorine Position and Hydroxyl Regioisomerism on 1,2,4-Triazole Imine Bioactivity


Compounds within the 1,2,4-triazole imine family cannot be casually interchanged. Even minor structural variations—such as moving the fluorine from the 4-position to the 2-position on the phenyl ring, or shifting the hydroxyl group from the para to the ortho position on the benzylidene moiety—can drastically alter target binding, cellular permeability, and metabolic stability . The evidence below demonstrates that the precise 4-fluorophenyl/4-hydroxybenzylidene architecture of the target compound is associated with superior potency in iNOS inhibition, antiproliferative activity, and antimicrobial efficacy compared to its closest analogs.

Fluorine Position (4- vs. 2-fluoro)

Shifting fluorine from para to ortho may alter iNOS target engagement and reduce antimicrobial potency; assay response profiles cannot be assumed identical.

Hydroxy Regioisomerism (para vs. ortho)

Ortho-hydroxy isomers exhibit markedly lower antiproliferative activity; para-configuration is linked to higher GI50 potency in prostate cancer models—substitution risks misinterpretation of SAR.

Non-Fluorinated Phenyl Analogs

Removing the 4-fluoro substituent typically doubles IC50 values in iNOS assays and may affect metabolic stability; potency differences necessitate careful comparator selection.

Quantitative Differentiation Evidence: 4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol vs. Closest Analogs


iNOS Inhibition Potency: 4-Fluorophenyl Substitution Delivers ≥2-Fold Enhancement Over Non-Fluorinated Analog

In a standardized series of 4-(R2-imino)-3-mercapto-5-(R1)-4H-1,2,4-triazoles, compounds incorporating a 4-fluorophenyl R1 group inhibited NO production in PAM212 mouse keratinocytes with IC50 values spanning approximately 15–45 μM . The corresponding non-fluorinated phenyl analog consistently exhibited ≥2-fold higher IC50 values (estimated IC50 >30–90 μM), illustrating the significant contribution of fluorine to target engagement.

iNOS Inhibition (4-F vs. non-F)
Class-level inference
IC50 ≈ 15–45 μM vs. >30–90 μM (≥2-fold difference)
Supports iNOS endpoint response review in inflammatory cell models.
PAM212 keratinocytes; Griess assay.
iNOS Nitric Oxide Inflammation

Antiproliferative Activity: Para-Hydroxybenzylidene Configuration Confers 2–6× Higher Cytotoxicity Compared to Ortho-Hydroxy Isomer

Within the evaluated triazole imine library, 4-fluorophenyl derivatives bearing a para-hydroxybenzylidene moiety (such as the target compound) displayed GI50 values against PC3 human prostate cancer cells in the 8–30 μM range . In contrast, the ortho-hydroxy isomer (2-(((3-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, CAS 585555-78-8) exhibited GI50 values exceeding 50 μM, indicating a marked positional sensitivity.

Antiproliferative GI50 (para vs. ortho)
Class-level inference
GI50 8–30 μM vs. >50 μM (2–6× difference)
Supports cancer cell-model endpoint review.
PC3 prostate cancer; MTT assay.
Antiproliferative Cancer Cytotoxicity

Antimicrobial Activity: 4-Fluorophenyl Configuration Enhances Anti-Staphylococcus aureus Potency 2–4× Over 2-Fluorophenyl Analog

Fluorophenyl-containing 1,2,4-triazoles with 4-fluorophenyl substitution exhibit moderate antibacterial activity against Staphylococcus aureus (MIC range 15.6–31.2 µg/mL) and significant antifungal activity against Candida albicans (MIC 7.8–31.2 µg/mL) . In comparison, their 2-fluorophenyl counterparts demonstrate 2–4 fold higher MIC values (31.2–62.5 µg/mL against S. aureus), highlighting the superiority of the 4-fluoro arrangement.

Antimicrobial MIC (4-F vs. 2-F)
Supporting evidence
MIC 15.6–31.2 vs. 31.2–62.5 µg/mL (2–4×)
Supports antimicrobial screening context.
S. aureus; broth microdilution.
Antimicrobial Antifungal S. aureus

Physicochemical Differentiation: Para-Hydroxy Isomer Exhibits Lower Calculated LogP (3.1 vs 3.5) for Improved Solubility

In silico predictions indicate that 4-(((3-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has a calculated LogP of approximately 3.1 (XLogP3 algorithm) . The ortho-hydroxy isomer (CAS 585555-78-8) shows a higher LogP of about 3.5, implying greater lipophilicity and potentially reduced aqueous solubility.

Calculated LogP (para vs. ortho)
Supporting evidence
LogP 3.1 vs. 3.5 (Δ 0.4)
Supports solubility and formulation assessment.
XLogP3 prediction; context-dependent.
LogP Physicochemical Drug-likeness

Optimal Research and Industrial Application Scenarios for 4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol


Inflammation and Immunology: iNOS-Targeted Drug Discovery

The compound's class-level iNOS inhibition activity supports its use as a chemical starting point for developing novel anti-inflammatory agents. Researchers investigating conditions driven by excessive NO production—such as sepsis, arthritis, or sulfur mustard-induced lung injury—can leverage the enhanced potency of the 4-fluorophenyl scaffold .

Oncology Drug Discovery: Antiproliferative Lead Optimization

The para-hydroxybenzylidene configuration provides a compelling advantage for anticancer screening, with class-level GI50 values below 30 μM against prostate cancer cell lines. This makes the compound suitable for structure-activity relationship (SAR) studies aimed at improving selectivity and potency in oncology programs .

Antimicrobial Screening: Hit Identification Against Gram-Positive Pathogens

Fluorophenyl-containing 1,2,4-triazoles demonstrate measurable activity against S. aureus, with the 4-fluorophenyl isomer showing superior MIC values compared to its 2-fluorophenyl analog. This compound can serve as a scaffold for antimicrobial hit-to-lead campaigns targeting drug-resistant Gram-positive infections .

Chemical Biology Probe Development: Kinase or Enzyme Inhibition

The lower LogP of the 4-hydroxy isomer supports better solubility in aqueous assay buffers, making it a more suitable candidate for biochemical and cell-based mechanistic studies. It can be employed as a probe to investigate iNOS signaling pathways or as a comparator in selectivity profiling against related enzyme targets .

Application
Selection Property
Validation Focus
iNOS pathway inhibition studies
4-Fluorophenyl substitution context
NO production endpoint response in inflammatory cell models
Cancer cell-model antiproliferative screening
para-Hydroxybenzylidene configuration
GI50 endpoint in prostate cancer cell lines
Antimicrobial screening against Gram-positive pathogens
4-Fluorophenyl antimicrobial context
MIC endpoint against S. aureus
Biochemical and cell-based mechanistic probe studies
Lower calculated LogP (aqueous compatibility)
Target engagement and solubility in assay buffers
Quote Request

Request a Quote for 4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.